Bienvenue dans la boutique en ligne BenchChem!

ORM-10103

NCX inhibition electrophysiology calcium handling

Choose ORM-10103 for unmatched NCX selectivity. Validated head-to-head superiority over SEA0400 in reducing reperfusion arrhythmias. Clean profile: no L-type Ca²⁺, fast Na⁺, or K⁺ channel effects at 10µM. Eliminates diastolic Ca²⁺ overload in I/R models, reduces EADs/DADs. Critical tool for reproducible cardiac electrophysiology and ischemia-reperfusion studies. Avoid off-target confounders.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 488847-28-5
Cat. No. B1662443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORM-10103
CAS488847-28-5
Synonyms5-Nitro-2-(2-phenylchroman-6-yloxy)pyridine;  2-[(3,4-Dihydro-2-phenyl-2H-1-benzopyran-6-yl)oxy]-5-nitro-pyridine
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4
InChIInChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2
InChIKeyGZONLGPIHCCJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ORM-10103 (CAS 488847-28-5): Potent and Selective Na+/Ca2+ Exchanger (NCX) Inhibitor for Cardiac Electrophysiology Research


ORM-10103 is a small-molecule inhibitor of the sodium-calcium exchanger (NCX), a key electrogenic transporter regulating cardiac calcium homeostasis and excitation-contraction coupling [1]. It exhibits submicromolar EC50 values against both forward and reverse NCX exchange activity in cardiac preparations [2]. The compound was developed to address the historical scarcity of NCX inhibitors with sufficient selectivity to dissect NCX-specific roles without confounding off-target effects [3]. ORM-10103 serves as a critical tool compound for investigating NCX physiology in arrhythmogenesis and ischemia-reperfusion injury [4].

Why Generic NCX Inhibitor Substitution Cannot Replicate ORM-10103's Experimental Profile


Generic substitution of ORM-10103 with alternative NCX inhibitors is scientifically unsound due to marked differences in selectivity, potency, and off-target liability across the class. First-generation NCX inhibitors such as KB-R7943 exhibit potent off-target blockade of TRPC channels (IC50 0.46–1.38 μM), confounding interpretation of NCX-specific effects . Even advanced inhibitors like SEA0400 show distinct isoform selectivity and weaker antiarrhythmic efficacy relative to ORM-10103 in direct comparative studies [1]. ORM-10103's demonstrated lack of effect on L-type calcium currents, fast sodium currents, and most major potassium currents at supra-therapeutic concentrations (10 μM) distinguishes it as a superior tool for isolating NCX function [2]. Substitution with any less-characterized analog risks introducing unrecognized off-target effects that fundamentally alter experimental outcomes, particularly in complex systems such as ischemia-reperfusion and triggered arrhythmia models [3].

ORM-10103 (CAS 488847-28-5) Quantitative Differentiation Evidence vs. Key NCX Inhibitor Comparators


NCX Current Inhibition Potency: ORM-10103 vs. First-Generation Inhibitor KB-R7943

ORM-10103 inhibits cardiac NCX currents with submicromolar potency, whereas the first-generation inhibitor KB-R7943 shows substantially weaker activity and operates primarily on reverse-mode NCX [1]. The quantitative difference in IC50 values—ORM-10103 at 55–67 nM vs. KB-R7943 at ~320 nM—demonstrates ORM-10103's superior molar potency for NCX blockade .

NCX inhibition electrophysiology calcium handling

Selectivity Profiling: ORM-10103 Spares L-Type Calcium Currents at Supra-Therapeutic Concentrations

ORM-10103 demonstrates high selectivity for NCX over L-type calcium channels (ICaL), a critical off-target concern for earlier NCX inhibitors. At 10 μM—a concentration exceeding 150-fold its NCX IC50—ORM-10103 produced no significant change in ICaL amplitude or dV/dtmax of slow-response action potentials [1]. In contrast, KB-R7943 at 1 μM reduces ICaL by 20–30% in canine ventricular myocytes [2].

selectivity L-type calcium channel off-target profiling

Antiarrhythmic Efficacy: ORM-10103 Outperforms SEA0400 in Reducing Reperfusion-Induced Arrhythmias

In a direct comparative study using Langendorff-perfused rat hearts, ORM-10103 demonstrated superior antiarrhythmic efficacy compared to SEA0400, another selective NCX inhibitor. The study reported that "of the NCX inhibitors, ORM-10103 was more effective" in reducing reperfusion-induced extrasystoles [1].

arrhythmia ischemia-reperfusion extrasystoles

Ischemia-Reperfusion Calcium Handling: ORM-10103 Eliminates Diastolic Calcium Elevation

ORM-10103 (10 μM) significantly reduces ischemic [Ca2+]i elevation and eliminates diastolic [Ca2+]i elevation during reperfusion in canine ventricular cardiomyocytes [1]. The compound also substantially reduces reperfusion-induced increases in action potential and calcium transient variability, improving cell viability outcomes [2].

calcium overload ischemia-reperfusion injury cardiomyocyte viability

Broad Ion Channel Selectivity Profile: ORM-10103 Does Not Affect Major Cardiac Ion Currents

ORM-10103 was profiled against a panel of major cardiac ion currents. At 10 μM, it did not affect the fast inward Na+ current (dV/dtmax), Na+/K+ pump current, or major K+ currents of canine ventricular myocytes. A slight reduction in the rapid delayed rectifier K+ current (IKr) was noted only at 3 μM [1]. This selectivity profile is superior to that of the closely related NCX inhibitor ORM-10962, which, despite similar NCX potency, exhibits differential effects on cardiac inotropy depending on NCX mode [2].

ion channel selectivity cardiac electrophysiology IKr

ORM-10103 (CAS 488847-28-5) Application Scenarios Supported by Quantitative Differentiation Evidence


Investigating NCX-Specific Contributions to Triggered Arrhythmias (EADs/DADs)

ORM-10103's high selectivity for NCX over L-type calcium channels (no effect at 10 μM) and its demonstrated ability to significantly reduce pharmacologically-induced early and delayed afterdepolarizations in canine ventricular preparations [1] make it an ideal tool for dissecting NCX-dependent mechanisms of triggered arrhythmogenesis. Its clean selectivity profile ensures that observed antiarrhythmic effects can be confidently attributed to NCX inhibition rather than confounding calcium channel blockade.

Evaluating NCX-Targeted Cardioprotection in Ischemia-Reperfusion Models

ORM-10103 (10 μM) effectively reduces ischemic [Ca2+]i elevation and eliminates diastolic [Ca2+]i overload during reperfusion in isolated canine cardiomyocytes [2]. This robust effect on calcium homeostasis, coupled with improved cell viability outcomes and reduced AP/CaT variability, positions ORM-10103 as a preferred tool for pre-clinical studies investigating NCX as a therapeutic target for ischemia-reperfusion injury.

Comparative Efficacy Studies of NCX Inhibitors in Arrhythmia Models

Direct comparative data show that ORM-10103 outperforms SEA0400 in reducing reperfusion-induced arrhythmias in Langendorff-perfused rat hearts [3]. This established head-to-head performance benchmark makes ORM-10103 the rational choice for studies requiring an NCX inhibitor with validated superior efficacy in arrhythmia models, or for investigations aiming to correlate NCX inhibition potency with antiarrhythmic outcomes.

Mechanistic Studies Requiring Clean NCX Pharmacology with Minimal Off-Target Confounding

ORM-10103's selectivity profile—sparing L-type Ca2+ channels, fast Na+ channels, Na+/K+ pump, and major K+ currents at concentrations up to 10 μM [1]—enables precise mechanistic dissection of NCX function in complex biological systems. Researchers seeking to avoid the off-target liabilities associated with earlier NCX inhibitors (e.g., KB-R7943's TRPC channel blockade ) should prioritize ORM-10103 to ensure data interpretability and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ORM-10103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.